molecular formula C9H10BrNOS B13597079 2-(5-Bromo-2-methoxyphenyl)ethanethioamide

2-(5-Bromo-2-methoxyphenyl)ethanethioamide

Cat. No.: B13597079
M. Wt: 260.15 g/mol
InChI Key: HEBHIJKQFCLOFI-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)ethanethioamide is an organic compound with the molecular formula C9H10BrNOS It is a derivative of ethanethioamide, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)ethanethioamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)ethanethioamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy substituents can influence its binding affinity and specificity. The thioamide group can participate in various biochemical reactions, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methoxyphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine and methoxy substituents further enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)ethanethioamide

InChI

InChI=1S/C9H10BrNOS/c1-12-8-3-2-7(10)4-6(8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13)

InChI Key

HEBHIJKQFCLOFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(=S)N

Origin of Product

United States

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